

Foundational Analysis: The Structure of 3-Methylisoindolin-1-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methylisoindolin-1-one

Cat. No.: B3054530

[Get Quote](#)

3-Methylisoindolin-1-one is a derivative of isoindolinone, which is classified as a γ -lactam fused to a benzene ring.^[1] The core structure consists of a five-membered ring containing a nitrogen atom adjacent to a carbonyl group. The key feature of the target molecule is the chiral center at the C3 position, bearing a methyl group.

The molecular formula is C₉H₉NO, with a monoisotopic mass of approximately 147.07 Da.^[2] This fundamental information is the bedrock upon which all subsequent spectroscopic interpretation is built.

Figure 1: Molecular structure of **3-Methylisoindolin-1-one** with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For **3-Methylisoindolin-1-one**, both ¹H and ¹³C NMR are required for unambiguous characterization.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

- Sample Preparation: Dissolve approximately 5-10 mg of the synthesized **3-Methylisoindolin-1-one** in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The

choice of solvent is critical; CDCl_3 is standard for many organic molecules, while DMSO-d_6 is excellent for observing exchangeable protons like the N-H proton.[3]

- Internal Standard: Add a small drop of tetramethylsilane (TMS) to the NMR tube to serve as an internal reference standard ($\delta = 0.00$ ppm).
- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[3][4] Higher field strengths improve signal dispersion and simplify interpretation.
- ^1H NMR Acquisition:
 - Acquire data over a spectral width of 0-12 ppm.
 - Use a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.
 - Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire data over a spectral width of 0-200 ppm.
 - Use a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets.
 - Accumulate several hundred to a few thousand scans due to the low natural abundance of the ^{13}C isotope.

^1H NMR Data: Interpretation and Analysis

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms.

Predicted Chemical Shift (δ , ppm)	Integration	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ 7.85	1H	Doublet (d)	~ 7.6 Hz	H7
~ 7.45 - 7.60	2H	Multiplet (m)	-	H5, H6
~ 7.40	1H	Doublet (d)	~ 7.5 Hz	H4
~ 7.0 - 8.0 (broad)	1H	Singlet (s)	-	NH-2
~ 4.60	1H	Quartet (q)	~ 6.8 Hz	CH-3
~ 1.55	3H	Doublet (d)	~ 6.8 Hz	CH ₃ -8

Interpretation Rationale:

- **Aromatic Region (7.40-7.85 ppm):** The four protons on the benzene ring are chemically distinct. The proton at the H7 position is adjacent to the electron-withdrawing carbonyl group, causing it to be the most deshielded and appear furthest downfield.^[3] The remaining aromatic protons (H4, H5, H6) will appear as a complex multiplet, typical for a substituted benzene ring.
- **Amide Proton (NH):** The amide proton signal is often broad due to quadrupole broadening from the adjacent nitrogen and its position can be highly dependent on solvent and concentration. In CDCl_3 it might appear around 7.0 ppm, while in DMSO-d_6 it could be further downfield.
- **Chiral Center (H3):** The methine proton at the C3 position is adjacent to both the aromatic ring and the nitrogen atom. This environment results in a downfield shift to approximately 4.60 ppm. It will appear as a quartet due to coupling with the three protons of the adjacent methyl group (n+1 rule).
- **Methyl Group (H8):** The methyl protons are on an sp^3 -hybridized carbon. They are coupled to the single methine proton at C3, resulting in a doublet at approximately 1.55 ppm.

¹³C NMR Data: Interpretation and Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. While full spectral data is not publicly available without subscription, a combination of database listings and spectral prediction provides a reliable assignment.[5]

Predicted Chemical Shift (δ , ppm)	Assignment
~ 170.5	C=O (C1)
~ 146.0	C7a
~ 132.5	C3a
~ 132.0	C6
~ 129.0	C5
~ 124.0	C4
~ 123.5	C7
~ 55.0	CH (C3)
~ 21.0	CH ₃ (C8)

Interpretation Rationale:

- Carbonyl Carbon (C1): The amide carbonyl carbon is the most deshielded carbon, appearing significantly downfield around 170 ppm.[3]
- Aromatic Carbons (C3a-C7a): The six aromatic carbons appear in the typical range of 123-146 ppm. The two quaternary carbons (C3a and C7a) that are part of the ring fusion will have distinct chemical shifts from the four protonated aromatic carbons.
- Aliphatic Carbons (C3, C8): The chiral methine carbon (C3), being attached to a nitrogen and an aromatic system, is shifted downfield to ~55 ppm. The methyl carbon (C8) is the most shielded carbon, appearing furthest upfield at ~21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for the rapid identification of key functional groups within a molecule. The spectrum for **3-Methylisoindolin-1-one** is expected to show characteristic absorptions for a secondary cyclic amide (γ -lactam).

Experimental Protocol: IR Data Acquisition

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the built-in clamp. This method requires minimal sample preparation.
- Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with \sim 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a transparent pellet using a hydraulic press.
- Data Acquisition: Record the spectrum on an FTIR spectrometer from 4000 to 400 cm^{-1} .
- Background Scan: Perform a background scan of the empty ATR crystal or a blank KBr pellet before scanning the sample to subtract atmospheric CO_2 and H_2O signals.

IR Data: Interpretation and Analysis

Expected Wavenumber (cm^{-1})	Intensity	Vibrational Mode
\sim 3200	Medium, Broad	N-H Stretch
3100 - 3000	Medium	Aromatic C-H Stretch
2980 - 2850	Medium-Weak	Aliphatic C-H Stretch
\sim 1685	Strong, Sharp	Amide I Band (C=O Stretch)
1600, 1475	Medium-Weak	Aromatic C=C Bending
\sim 1550	Medium	Amide II Band (N-H Bending)

Interpretation Rationale:

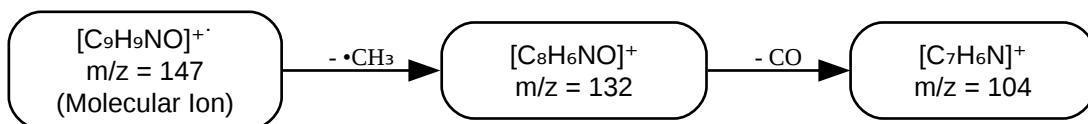
- N-H Stretch: The peak around 3200 cm^{-1} is characteristic of the N-H stretching vibration in a secondary amide.^[6] Its broadness is indicative of hydrogen bonding in the solid state.

- C=O Stretch (Amide I): The most intense and diagnostic peak in the spectrum will be the carbonyl stretch. For a five-membered ring lactam, this absorption is typically found at a higher frequency than in acyclic amides due to ring strain, expected around 1685 cm^{-1} .^[7]
- N-H Bend (Amide II): This peak arises from the in-plane bending of the N-H bond coupled with C-N stretching and is a hallmark of secondary amides.^[8]
- C-H Stretches: Distinct regions for aromatic (above 3000 cm^{-1}) and aliphatic (below 3000 cm^{-1}) C-H stretches confirm the presence of both structural motifs.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Experimental Protocol: MS Data Acquisition


- Sample Preparation: Dissolve a sub-milligram quantity of the sample in a suitable solvent like methanol or acetonitrile.
- Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.^{[4][9]}
- Analysis: Analyze the ions using a mass analyzer such as a Quadrupole or Time-of-Flight (TOF) instrument.
- Data Acquisition: Scan a mass-to-charge (m/z) range from ~ 40 to 400 Da.

MS Data: Interpretation and Analysis

The molecular weight of $\text{C}_9\text{H}_9\text{NO}$ is 147.17 g/mol.^[2] Therefore, the molecular ion peak is expected at $m/z = 147$.

Expected m/z	Proposed Fragment	Proposed Neutral Loss
147	$[M]^{+}\cdot$	-
132	$[M - CH_3]^{+}$	$\cdot CH_3$
119	$[M - CO]^{+}\cdot$	CO
104	$[C_8H_8]^{+}\cdot$	HNCO
77	$[C_6H_5]^{+}$	$C_2H_2 + HCN$

Interpretation and Fragmentation Pathway: Under electron ionization, the molecular ion ($[M]^{+}\cdot$ at m/z 147) will be formed. The most logical and lowest energy fragmentation pathway is the cleavage of the C3-C8 bond to lose the methyl radical ($\cdot CH_3$, 15 Da), which is a stable radical. [8][10] This would yield a prominent fragment ion at m/z 132. Subsequent fragmentation could involve the loss of carbon monoxide (CO, 28 Da) from this fragment or the parent ion, a common fragmentation for cyclic ketones and lactams.

[Click to download full resolution via product page](#)

Figure 2: Proposed primary fragmentation pathway for **3-Methylisoindolin-1-one** under EI-MS.

Conclusion: A Self-Validating Spectroscopic Profile

The collective spectroscopic data provides a cohesive and self-validating confirmation of the structure of **3-Methylisoindolin-1-one**.

- Mass Spectrometry establishes the correct molecular mass of 147 Da.
- IR Spectroscopy confirms the presence of the key γ -lactam functional group (C=O at ~ 1685 cm^{-1} , N-H at ~ 3200 cm^{-1}) and the aromatic and aliphatic C-H bonds.
- ^{13}C NMR demonstrates the presence of nine unique carbon atoms, including a carbonyl, six aromatic carbons, and two distinct aliphatic carbons.

- ^1H NMR provides the final, unambiguous proof of structure, showing the specific proton environments and their connectivity, including the characteristic quartet-doublet pattern for the ethyl fragment at the C3 chiral center and the distinct signals for the substituted aromatic ring.

This multi-technique approach ensures the highest degree of confidence in the structural assignment, a critical requirement for any research or development endeavor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Exploring the Synthetic Potential of γ -Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-Methyl-1-isoindolinone | C9H9NO | CID 11286552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [Foundational Analysis: The Structure of 3-Methylisoindolin-1-one]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3054530#spectroscopic-data-of-3-methylisoindolin-1-one-nmr-ir-mass>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com